molecular formula C15H17FN4O4 B6585555 2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1251707-71-7

2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B6585555
CAS No.: 1251707-71-7
M. Wt: 336.32 g/mol
InChI Key: NGRSWDDBQMCCOD-UHFFFAOYSA-N
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Description

This compound features a pyrimidine ring substituted at position 2 with an amino group, position 4 with a methoxymethyl group, and position 6 with an oxo group. The pyrimidine core is linked via an acetamide bridge to a 3-fluoro-4-methoxyphenyl aromatic ring. The methoxymethyl group enhances hydrophilicity compared to alkyl or aryl substituents, while the fluorine atom on the phenyl ring improves metabolic stability and binding affinity through electronic effects.

Properties

IUPAC Name

2-[2-amino-4-(methoxymethyl)-6-oxopyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4/c1-23-8-10-6-14(22)20(15(17)19-10)7-13(21)18-9-3-4-12(24-2)11(16)5-9/h3-6H,7-8H2,1-2H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRSWDDBQMCCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Pyrimidine-Acetamide Derivatives

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide ()
  • Key Structural Differences: Pyrimidine Substituents: Position 2 has a sulfanyl (-S-) group instead of the amino (-NH₂) group in the target compound. Position 4 lacks the methoxymethyl group, featuring a hydroxyl (-OH) instead. Aromatic Ring: The acetamide is linked to a 4-ethoxyphenyl group (ethoxy at para position) rather than a 3-fluoro-4-methoxyphenyl group.
  • Functional Implications: The sulfanyl group may increase susceptibility to oxidation, reducing metabolic stability compared to the target compound’s amino group.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Key Structural Differences: Pyrimidine Core: Position 5 has an aminomethyl group linked to a 4-methoxyphenyl ring, while position 6 is methyl-substituted. The target compound lacks this aminomethyl group but includes a methoxymethyl at position 3. Aromatic Substituents: Features a 2-fluorophenyl group instead of the target’s 3-fluoro-4-methoxyphenyl acetamide.
  • Functional Implications: The aminomethyl group in enables intramolecular hydrogen bonding (N–H⋯N), stabilizing the conformation. The target compound’s methoxymethyl group may instead participate in weaker C–H⋯O interactions . The fluorine position (ortho vs. para) affects steric interactions and electronic distribution, which could influence target binding selectivity.

Pharmacokinetic and Physicochemical Comparisons

Table 1: Structural and Functional Comparison
Compound Name Pyrimidine Substituents (Positions) Aromatic Group Key Interactions Reference
Target Compound 2-NH₂, 4-(methoxymethyl), 6=O 3-Fluoro-4-methoxyphenyl Potential C–H⋯O, amide H-bonding
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 2-S, 4-OH, 6=O 4-Ethoxyphenyl Sulfanyl oxidation susceptibility
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-aminomethyl, 6-CH₃ 2-Fluorophenyl Intramolecular N–H⋯N, C–H⋯π
Key Observations:

Electronic Effects : The 3-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (F) and electron-donating (OCH₃) groups, optimizing π-π stacking and hydrogen-bonding interactions compared to purely alkoxy-substituted analogues .

Metabolic Stability : Fluorine at the meta position reduces cytochrome P450-mediated metabolism compared to ethoxy or unsubstituted phenyl rings .

Research Findings and Implications

  • : The sulfanyl-containing analogue’s lack of a fluorine atom may result in faster hepatic clearance, limiting its therapeutic utility compared to the target compound .
  • : The intramolecular hydrogen bonding in the aminomethyl-substituted pyrimidine () stabilizes its conformation, but the rigid structure may reduce adaptability to target binding pockets. The target compound’s methoxymethyl group offers conformational flexibility while maintaining moderate stability .

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